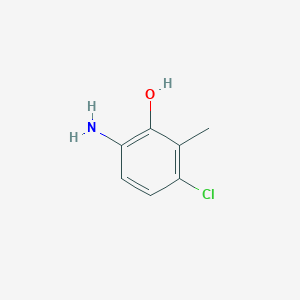

6-Amino-3-chloro-2-methylphenol

Description

Nomenclature and Isomeric Considerations in Chemical Literature

The precise naming of chemical structures is critical for unambiguous communication in scientific literature. For 6-Amino-3-chloro-2-methylphenol, a variety of synonyms are used, reflecting different nomenclature systems and historical naming conventions. The CAS Registry Number for this compound is 84540-50-1. nbinno.comchembk.comchemicalbook.com

The substitution pattern on the phenol (B47542) ring is crucial to the compound's identity. The numbering of the benzene (B151609) ring can start from different positions depending on the principal functional group prioritized, leading to several valid names for the same molecule. This can create potential confusion if not carefully managed. For instance, "o-cresol" refers to 2-methylphenol, and naming can proceed from that base. The properties of phenol derivatives are intrinsically linked to the relative positions of their substituents, a concept that is fundamental in organic chemistry. nih.gov The ortho-, para-directing effect of the hydroxyl group on the phenol ring generally makes meta-substituted phenols more challenging to synthesize than their ortho- or para-isomers. nih.gov

Table 1: Nomenclature for this compound

| Identifier Type | Identifier |

|---|---|

| IUPAC Name | 3-Amino-2-chloro-6-methylphenol nih.gov |

| CAS Number | 84540-50-1 chembk.comscbt.com |

| Molecular Formula | C₇H₈ClNO nbinno.comcymitquimica.com |

Table 2: Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Weight | 157.6 g/mol nbinno.comchembk.com |

| Appearance | Off-white to light brown crystalline powder guidechem.comnbinno.com |

| Melting Point | 205-210°C (decomposes) nbinno.com |

Historical Context of Substituted Phenol Research

The study of phenols dates back to the late 18th and early 19th centuries, with pure phenol first being isolated in 1834. nih.gov Its initial application as a surgical antiseptic by Joseph Lister in 1865 marked a turning point in medicine and highlighted the potent biological activity of this class of compounds. nih.govbritannica.com This discovery spurred further investigation into phenol and its derivatives.

Research into more complex, substituted phenols gained momentum throughout the 20th century. Early work included the synthesis of related compounds like 3-chloro-2-methylphenol, with methods being published as early as 1906. google.com By the 1940s, systematic studies on the physical properties of substituted phenols, such as their polymorphic forms, were being conducted, indicating a maturing field of research. acs.org The development of large-scale industrial processes to produce phenol, such as the Dow process and the cumene (B47948) hydroperoxide process, made phenol and its derivatives widely available, paving the way for their use as precursors in a vast array of chemical products, including plastics, explosives, and drugs. britannica.comwikipedia.org

Significance and Research Trajectories within Contemporary Chemistry

This compound is primarily significant as a key intermediate in the synthesis of more complex molecules. chemimpex.com Its structure is particularly well-suited for producing azo dyes, which are widely used in the textile industry. chemimpex.combritannica.com In the pharmaceutical sector, it serves as a building block for developing active pharmaceutical ingredients (APIs), including potential antibacterial and antitumor agents. chemimpex.comnbinno.com The compound's amino and chloro functional groups are noted to enhance biological activity. chemimpex.com

Contemporary research continues to build upon the foundation of phenol chemistry, with several key trajectories:

Green Chemistry: Modern synthetic protocols are increasingly focused on developing mild, efficient, and environmentally friendly methods for producing substituted phenols. This includes scalable, one-minute syntheses via ipso-hydroxylation of arylboronic acids, which avoids the need for chromatographic purification. nih.gov

Photocatalysis: Substituted phenols are being explored for novel applications, such as their use as fully recyclable, purely organic photoredox catalysts. acs.org This research opens new possibilities in sustainable chemistry by using light to drive chemical reactions. acs.org

Advanced Synthesis and Isomerization: A significant challenge in phenol chemistry has been the selective synthesis of specific isomers. Recent breakthroughs include the development of a para- to meta-isomerization procedure for phenols, a transposition that allows for the creation of less common but valuable isomers from more accessible starting materials. nih.gov

Material Science and Other Applications: The compound is a precursor for advanced materials used in electronic chemicals and acts as a stabilizer in polymer formulations. chemimpex.comnbinno.com It also finds use in hair dye products and as an antioxidant. guidechem.com

Table 3: Research Applications of this compound

| Field | Application |

|---|---|

| Dyes and Pigments | Intermediate for azo dyes used in the textile industry. chemimpex.com |

| Pharmaceuticals | Building block for active pharmaceutical ingredients (APIs), including antibacterial and antitumor agents. chemimpex.comnbinno.com |

| Material Science | Precursor for advanced materials in electronic chemicals and as a polymer additive. chemimpex.comnbinno.com |

| Personal Care | Ingredient in hair dye formulations and cosmetics. guidechem.com |

| Catalysis | Research into substituted phenols as organophotoredox catalysts. acs.org |

| Analytical Chemistry | Utilized in methods for detecting and quantifying various substances. chemimpex.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H8ClNO |

|---|---|

Molecular Weight |

157.60 g/mol |

IUPAC Name |

6-amino-3-chloro-2-methylphenol |

InChI |

InChI=1S/C7H8ClNO/c1-4-5(8)2-3-6(9)7(4)10/h2-3,10H,9H2,1H3 |

InChI Key |

NSQGPNQIOIVSGQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1O)N)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of 6 Amino 3 Chloro 2 Methylphenol

Established Synthetic Pathways to 6-Amino-3-chloro-2-methylphenol and its Precursors

The synthesis of this compound, also known by its synonym 5-Amino-6-chloro-o-cresol, is primarily achieved through well-documented chemical transformations. These established methods focus on the strategic introduction of the amino, chloro, and methyl groups onto the phenol (B47542) ring.

One of the most prominent industrial methods involves the catalytic hydrogenation of a nitro precursor. This process starts with 6-chloro-5-nitro-o-cresol, which is reduced to the desired aminophenol derivative. A patented method outlines a specific procedure for this transformation, highlighting its efficiency and applicability on a larger scale. researchgate.netpatsnap.com The reaction is typically carried out in a high-pressure hydrogenation kettle using a catalyst such as palladium on carbon (Pd/C). researchgate.net The process involves dissolving the 6-chloro-5-nitro-o-cresol in a suitable solvent like methanol (B129727) or ethanol, adding the catalyst, and then introducing hydrogen gas under controlled temperature and pressure. researchgate.net Following the completion of the reaction, the catalyst is filtered out, and the solvent is recovered to yield the crude product. researchgate.net Further purification can be achieved through methods like nitrogen-assisted sublimation, which results in a high-purity final product. researchgate.netpatsnap.com

Below is a data table summarizing the reaction conditions from a patented industrial process:

| Parameter | Value |

| Starting Material | 6-chloro-5-nitro-o-cresol |

| Catalyst | 5% Palladium on Carbon |

| Solvent | Methanol |

| Temperature | 60°C |

| Pressure | 0.2 MPa |

| Reaction Time | 2.5 hours |

| Purification | Nitrogen-assisted sublimation |

Another established, more general synthetic route involves a two-step process starting from o-cresol (B1677501). The first step is the chlorination of o-cresol to introduce the chlorine atom at the desired position on the aromatic ring. This is followed by a nitration step and subsequent reduction of the nitro group to an amino group, or a direct amination of the chlorinated intermediate. The specifics of these reactions, including the choice of chlorinating and aminating agents, can be varied to optimize the yield and purity of the final product.

The precursor, 6-chloro-5-nitro-o-cresol, is a key component in these established pathways. Its synthesis is a critical preliminary step for the subsequent hydrogenation.

Novel Approaches in the Synthesis of this compound

While the established methods are reliable, the field of chemical synthesis is continually evolving towards more efficient, sustainable, and environmentally friendly processes. Research into novel synthetic methodologies for substituted aminophenols, in general, provides a glimpse into potential future approaches for the synthesis of this compound.

One area of growing interest is the use of advanced catalytic systems. For instance, the development of catalysts like cerium-doped manganese oxide has shown promise in the greener synthesis of other aminophenoxazinone scaffolds from o-aminophenols, utilizing atmospheric oxygen as the oxidant. acs.org Such catalytic systems offer advantages in terms of stability, efficiency, and reduced metal leaching, which are key principles of green chemistry. acs.org

Enzymatic synthesis represents another frontier in the production of phenolic compounds. google.com The use of enzymes, such as laccases and peroxidases, can offer high regio- and chemo-selectivity under mild reaction conditions, avoiding the need for harsh chemicals and protecting groups. google.com While specific enzymatic routes to this compound are not yet widely documented in mainstream literature, the progress in enzymatic phenol coupling suggests a potential future direction for its synthesis. google.com These biocatalytic methods are being explored for the polymerization of phenols and the creation of various functionalized phenolic compounds. google.com

These emerging strategies, though not yet standard for this specific compound, point towards a future where the synthesis of this compound could be achieved with greater efficiency and a reduced environmental footprint.

Utilization of this compound as a Key Synthetic Intermediate

The chemical reactivity of this compound, stemming from its amino and hydroxyl functional groups, makes it a valuable intermediate in the synthesis of a range of more complex molecules. chemimpex.com

A primary application of this compound is in the dye industry, particularly in the formulation of oxidative hair dyes. acs.orgcir-safety.org In this context, it acts as a "coupler" or "coupling agent." researchgate.net It reacts with a primary intermediate, typically a p-diamine or p-aminophenol derivative, in the presence of an oxidizing agent like hydrogen peroxide, to form the final dye molecules within the hair shaft. acs.org This reaction leads to the formation of stable, long-lasting color. The specific shade of the dye can be modulated by the choice of the primary intermediate that is coupled with this compound.

Beyond hair dyes, this compound serves as a building block in the synthesis of various other dyes, including azo dyes, which have widespread use in the textile industry. chemimpex.com The amino group can be diazotized and then coupled with other aromatic compounds to create the characteristic azo linkage (-N=N-) that defines this class of dyes.

In the pharmaceutical and agrochemical sectors, this compound is recognized as a key intermediate for the synthesis of bioactive molecules. google.com Its structure is a component of certain compounds developed for their potential as anticancer agents. patsnap.com The presence of the chloro, amino, and methyl groups on the phenol ring provides a scaffold that can be further modified to create complex molecules with specific biological activities.

The following table lists the key applications of this compound as a synthetic intermediate:

| Industry | Application | Role of this compound |

| Cosmetics | Oxidative Hair Dyes | Coupler |

| Textiles | Azo Dyes | Diazotization Component |

| Pharmaceuticals | Anticancer Drug Synthesis | Key Intermediate/Building Block |

| Agrochemicals | Pesticide Synthesis | Intermediate |

Chemical Reactivity and Mechanistic Studies of 6 Amino 3 Chloro 2 Methylphenol

Electrophilic Aromatic Substitution Reactions

The benzene (B151609) ring of 6-Amino-3-chloro-2-methylphenol is highly susceptible to electrophilic aromatic substitution (EAS) due to the potent electron-donating effects of the amino and hydroxyl groups. libretexts.org These groups direct incoming electrophiles to the ortho and para positions.

The directing effects of the substituents are as follows:

-OH (hydroxyl): Strongly activating, ortho- and para-directing.

-NH2 (amino): Strongly activating, ortho- and para-directing.

-CH3 (methyl): Weakly activating, ortho- and para-directing.

-Cl (chloro): Weakly deactivating, ortho- and para-directing.

The positions on the aromatic ring available for substitution are C4 and C5. The powerful activating and directing influence of the hydroxyl and amino groups dominates the reactivity. fiveable.meucalgary.ca Position 4 is para to the strongly activating -OH group, and position 5 is ortho to the strongly activating -NH2 group. Therefore, electrophilic attack is strongly favored at these two positions. The general mechanism for these reactions proceeds through the formation of a resonance-stabilized carbocation intermediate, known as an arenium ion. byjus.com

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution

| Reaction Type | Reagents | Predicted Major Product(s) | Rationale |

|---|---|---|---|

| Halogenation | Br₂, FeBr₃ or Cl₂, FeCl₃ | 4-Halo-6-amino-3-chloro-2-methylphenol and/or 5-Halo-6-amino-3-chloro-2-methylphenol | The -OH and -NH₂ groups strongly activate the para and ortho positions, respectively. chemistry.coach |

| Nitration | HNO₃, H₂SO₄ | 4-Nitro-6-amino-3-chloro-2-methylphenol and/or 5-Nitro-6-amino-3-chloro-2-methylphenol | The nitronium ion (NO₂⁺) will attack the most electron-rich positions. chemistry.coach Mild conditions are necessary to prevent oxidation. |

| Sulfonation | Fuming H₂SO₄ | This compound-4-sulfonic acid and/or this compound-5-sulfonic acid | The reaction is typically reversible. chemistry.coach |

Nucleophilic Reactivity and Derivatization

This compound possesses two primary nucleophilic sites: the nitrogen atom of the amino group and the oxygen atom of the hydroxyl group. The amino group is generally the more potent nucleophile.

Reactivity of the Amino Group:

Acylation: The amino group readily reacts with acylating agents like acetic anhydride (B1165640) or acyl chlorides to form the corresponding N-acyl derivative (an amide). phlox.or.idacs.org This reaction is often chemoselective, leaving the less nucleophilic hydroxyl group intact under controlled conditions. acs.org

Diazotization: In the presence of cold, acidic solutions of nitrous acid (HNO₂), the primary aromatic amine functionality is converted into a diazonium salt. libretexts.org These salts are versatile synthetic intermediates. For instance, aminophenols are diazotized to produce diazonium ions for azo coupling reactions in dye synthesis. scialert.netresearchgate.net

Reactivity of the Hydroxyl Group:

Etherification: The hydroxyl group can be converted into an ether via reactions like the Williamson ether synthesis. masterorganicchemistry.com This involves deprotonating the phenol (B47542) with a base (e.g., NaOH, K₂CO₃) to form a more nucleophilic phenoxide ion, which then displaces a halide from an alkyl halide in an S_N2 reaction. gordon.eduresearchgate.net

Table 2: Potential Derivatization Reactions

| Functional Group | Reaction | Reagents | Product Type |

|---|---|---|---|

| Amino (-NH₂) | Acylation | Acetic Anhydride, Acyl Chloride | Amide |

| Amino (-NH₂) | Diazotization | NaNO₂, HCl (0-5 °C) | Diazonium Salt |

| Hydroxyl (-OH) | Williamson Ether Synthesis | 1. Base (e.g., NaOH) 2. Alkyl Halide (R-X) | Ether |

Oxidation and Reduction Pathways

Oxidation: The presence of both amino and hydroxyl groups on the same aromatic ring makes this compound highly susceptible to oxidation. acs.org Oxidation of aminophenols can be complex, often initiated by one-electron oxidation to form radical species. nih.gov These radicals can then couple to form dimers or polymeric materials. rsc.org For example, the oxidation of p-aminophenol can lead to the formation of quinone-imine structures, which are often colored. acs.org This reactivity is fundamental to the use of related aminophenol derivatives as hair colorants and photographic developers. nih.govwikipedia.org

Reduction: While the aromatic ring itself is resistant to reduction, the compound is typically synthesized via the reduction of a precursor molecule. The most common synthetic route involves the reduction of the corresponding nitrophenol, 3-chloro-2-methyl-6-nitrophenol. A variety of reducing agents can accomplish this transformation, including catalytic hydrogenation (e.g., H₂ over a Raney Nickel or Palladium-on-carbon catalyst) or chemical reduction with reagents like tin(II) chloride (SnCl₂) in acid or iron (Fe) in acid. wikipedia.orgmdpi.comgoogle.com

Table 3: Oxidation and Reduction Reactions

| Pathway | Typical Reagents/Conditions | General Product | Notes |

|---|---|---|---|

| Oxidation | Air, Mild Oxidizing Agents (e.g., Fe³⁺, H₂O₂) | Quinone-imines, Polymeric Dyes | The compound is easily oxidized due to electron-rich ring. nih.gov |

| Reduction (of Nitro Precursor) | H₂/Pd-C, SnCl₂/HCl, Fe/HCl | This compound | This is a common method for synthesizing aromatic amines. rsc.org |

Investigation of Reaction Mechanisms and Kinetics

Specific kinetic studies on this compound are not widely available in published literature. However, mechanistic and kinetic behavior can be inferred from studies on analogous compounds and general principles of physical organic chemistry.

Electrophilic Aromatic Substitution Mechanism: The mechanism involves the initial attack of an electrophile on the π-system of the benzene ring to form a sigma complex (arenium ion), followed by the loss of a proton to restore aromaticity. libretexts.orgbyjus.com The rate of this reaction is significantly enhanced by the strong electron-donating resonance effects of the -OH and -NH₂ groups, which stabilize the positive charge in the arenium ion intermediate. The kinetics would be expected to follow a second-order rate law, first order in the aminophenol and first order in the electrophile.

Nucleophilic Reaction Mechanisms:

Acylation of the amino group proceeds via nucleophilic addition of the nitrogen to the carbonyl carbon of the acylating agent, followed by elimination of a leaving group (e.g., acetate (B1210297) or chloride). Kinetic studies on the acetylation of p-aminophenol show the reaction can be modeled with second-order kinetics. researchgate.netresearchgate.net

Diazotization involves the formation of the nitrosonium ion (NO⁺) in situ, which then acts as an electrophile towards the nucleophilic amino group. This is followed by a series of proton transfers and dehydration to yield the diazonium ion. libretexts.org

Kinetic Considerations: The high reactivity of the substrate towards electrophiles means that reactions often proceed rapidly, even under mild conditions. Reaction rates are influenced by factors such as temperature, solvent polarity, and pH. For instance, the nucleophilicity of the amino and hydroxyl groups is pH-dependent. In strongly acidic solutions, the amino group will be protonated (-NH₃⁺), diminishing its nucleophilicity and its activating effect on the ring. nih.gov Conversely, in basic solutions, the hydroxyl group will be deprotonated to the strongly activating phenoxide (-O⁻), further increasing the rate of electrophilic substitution.

Table 4: Predicted Kinetic Effects of Substituents

| Reaction Type | Controlling Factors | Predicted Kinetic Behavior |

|---|---|---|

| Electrophilic Aromatic Substitution | Strong activation by -OH and -NH₂ | Very fast reaction rates. May require mild conditions to control selectivity and prevent side reactions like oxidation. |

| Nucleophilic Acylation (Amine) | Nucleophilicity of -NH₂ | Fast reaction. Rate is dependent on the concentration of the free amine and the acylating agent. researchgate.net |

| Nucleophilic Etherification (Phenol) | Concentration of phenoxide ion | Rate is dependent on the strength of the base used and the reactivity of the alkyl halide (S_N2 mechanism). masterorganicchemistry.com |

Research Applications of 6 Amino 3 Chloro 2 Methylphenol in Specialized Chemical Fields

Advanced Material Science Applications

The inherent chemical characteristics of 6-Amino-3-chloro-2-methylphenol, such as its antioxidant potential stemming from the aminophenol structure, suggest its utility in material science. The phenolic hydroxyl group and the aromatic amino group can act as radical scavengers, a property valuable for stabilizing materials susceptible to oxidative degradation.

Polymer Additive Research and Formulation

In polymer science, additives are crucial for enhancing the durability, performance, and lifespan of plastic materials. This compound is identified as a compound with potential application as a polymer additive, specifically as a stabilizer. chemimpex.com Its role is to improve the durability and performance of plastics and coatings. chemimpex.com The mechanism is likely linked to its antioxidant properties, where the compound can interrupt the auto-oxidation cycles that lead to polymer degradation upon exposure to heat, light, and atmospheric oxygen. However, specific research detailing the performance enhancement in particular polymer matrices or the efficiency of its stabilizing action is not extensively available in public literature.

Development of Functional Coatings

Functional coatings are designed to provide specific properties to a surface, such as anti-corrosion, antimicrobial, or enhanced durability. The molecular structure of this compound makes it a candidate for incorporation into such coatings. chemimpex.com Its antioxidant capability is relevant for formulating coatings that protect substrates from degradation. researchgate.net Furthermore, its multiple reactive sites (amino and hydroxyl groups) allow for it to be chemically integrated into a polymer binder system, potentially creating a more permanent and non-leaching functional coating. Research into related aminophenol compounds has shown their utility in creating anti-corrosive coatings for steel, suggesting a potential application area for this specific molecule. researchgate.net

Dyestuff and Pigment Chemistry Research

The most significant and well-documented application of this compound is as a key intermediate in the synthesis of colorants, particularly azo dyes. cymitquimica.comchemimpex.com

Role in Chromophore Synthesis, particularly Azo Dyes

Azo dyes, characterized by the nitrogen-nitrogen double bond (-N=N-) chromophore, constitute the largest class of synthetic dyes. Their synthesis is a two-step process: diazotization and azo coupling. nih.gov this compound serves as a "coupling component" in this reaction.

The general synthesis process is as follows:

Diazotization: A primary aromatic amine (the diazo component) is treated with nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures (0-5°C) to form a diazonium salt.

Azo Coupling: The resulting diazonium salt, which is an electrophile, is then reacted with an electron-rich aromatic compound, known as the coupling component.

This compound is an excellent coupling component because its hydroxyl (-OH) and amino (-NH₂) substituents are strong activating groups, making the phenol (B47542) ring electron-rich and thus highly susceptible to electrophilic attack by the diazonium salt. The coupling reaction typically occurs at the position para to the powerful hydroxyl group. This reaction creates the characteristic azo linkage that forms the basis of the dye's color. nih.gov

Table 2: Role of this compound in Azo Dye Synthesis

| Step | Process | Role of this compound |

|---|---|---|

| 1 | Diazotization of a primary aromatic amine | Not directly involved. |

| 2 | Azo Coupling | Acts as the electron-rich coupling component that reacts with the diazonium salt. |

Structure-Color Relationships in Dye Applications

The final color of an azo dye is determined by the electronic structure of the entire molecule, which is influenced by the substituents on both the diazo and coupling components. The substituents on the this compound ring play a crucial role in tuning the spectroscopic properties of the resulting dye.

Auxochromes: The hydroxyl (-OH) and amino (-NH₂) groups are powerful auxochromes. These groups intensify the color of the dye (a bathochromic or red shift) by extending the conjugated π-electron system through their lone pairs of electrons, which delocalize into the aromatic ring. This delocalization lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), causing the molecule to absorb longer wavelengths of light.

Pharmaceutical Sciences and Preclinical Drug Discovery Research

This compound is noted as a starting material or intermediate in the synthesis of pharmaceutical agents. cymitquimica.comresearchgate.netchemimpex.com The combination of the phenol, primary amine, and chlorinated aromatic ring provides a scaffold that can be modified to create more complex molecules with potential biological activity. cymitquimica.com

The compound itself is reported to exhibit antimicrobial properties, which allows for its incorporation into products designed to prevent bacterial growth. chemimpex.com Research into related N-substituted-β-amino acid derivatives containing a chloro-hydroxyphenyl moiety has shown that some of these compounds exhibit good antimicrobial activity against Staphylococcus aureus and Mycobacterium luteum, as well as significant antifungal activity against Candida tenuis and Aspergillus niger. nih.gov Similarly, other complex benzothiazoles derived from related aminophenyl precursors have been investigated for antitumor properties. nih.gov

While these findings point to the potential of the underlying chemical scaffold, specific preclinical studies with detailed findings (such as IC₅₀ values or specific mechanisms of action) for derivatives directly and solely synthesized from this compound are not widely reported in the accessible scientific literature. Its primary role remains that of a versatile building block for further chemical elaboration. cymitquimica.comresearchgate.net

Compound Name Reference Table

Table 3: List of Mentioned Chemical Compounds

| Compound Name | CAS Number |

|---|---|

| This compound | 84540-50-1 |

| 3-Amino-2-chloro-6-methylphenol | 84540-50-1 |

| 5-Amino-6-chloro-o-cresol | 84540-50-1 |

| Sodium Nitrite | 7632-00-0 |

| Staphylococcus aureus | N/A |

| Mycobacterium luteum | N/A |

| Candida tenuis | N/A |

| Aspergillus niger | N/A |

Precursors for Active Pharmaceutical Ingredient (API) Synthesis

While this compound is listed by some chemical suppliers as an intermediate in the synthesis of pharmaceutical drugs, a comprehensive review of publicly available scientific literature and patent databases does not yield specific examples of Active Pharmaceutical Ingredients (APIs) derived from this compound. nih.govnih.gov The presence of amino, chloro, and hydroxyl functional groups suggests its potential as a versatile building block in organic synthesis. nih.gov However, detailed reaction pathways and the identities of specific pharmaceutical products synthesized from this compound are not documented in accessible research.

Antimicrobial Activity Investigations

Some chemical suppliers assert that this compound exhibits antimicrobial properties. nih.gov However, a thorough search of scientific literature reveals a lack of specific studies designed to quantify this activity. There are no available data, such as minimum inhibitory concentration (MIC) values or zones of inhibition, against a spectrum of bacteria or fungi. Therefore, while the potential for antimicrobial action exists based on its chemical structure (a chlorinated phenol), it remains experimentally unconfirmed in the public domain.

Antioxidant Properties and Radical Scavenging Studies

The potential antioxidant activity of this compound is mentioned in some commercial literature, with the proposed mechanism being the donation of electrons to neutralize free radicals. nih.gov Despite this, there is a lack of empirical data from established antioxidant assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) or ORAC (Oxygen Radical Absorbance Capacity) assays to support this claim. Consequently, the specific antioxidant capacity and radical scavenging efficacy of this compound have not been scientifically quantified and reported. General studies on other aminophenol derivatives do exist, but these findings cannot be directly extrapolated to this specific compound. researchgate.net

Analytical Chemistry Reagents and Reference Standards

Use in Detection and Quantification Methodologies

There is no evidence in the reviewed literature to suggest that this compound is utilized as a reagent or a reference standard in analytical chemistry for the detection or quantification of itself or other analytes. Standard analytical methods for its detection or quantification have not been published.

Computational and Theoretical Chemistry Investigations of 6 Amino 3 Chloro 2 Methylphenol

Quantum Mechanical Calculations of Electronic Structure

Quantum mechanical calculations are fundamental in determining the electronic properties of a molecule, which in turn govern its reactivity and interactions. For phenolic compounds, these calculations can elucidate aspects like orbital energies, electron density distribution, and molecular electrostatic potential.

Studies on compounds structurally related to 6-Amino-3-chloro-2-methylphenol, such as other substituted phenols, often employ Density Functional Theory (DFT) to understand their electronic structure. These calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for assessing the chemical reactivity and stability of a molecule.

For instance, in a study of various phenolic compounds, it was found that their anti-DPPH radical activity, a measure of antioxidant potential, correlates with electronic properties derived from quantum mechanical calculations. These properties include drug-likeness, molecular fingerprints, and other physicochemical, topological, and electronic descriptors nih.gov. Such calculations provide a theoretical basis for understanding the antioxidant activity of this class of compounds.

Key electronic properties that are typically calculated include:

Ionization Potential (IP): The energy required to remove an electron from a molecule.

Electron Affinity (EA): The energy released when an electron is added to a molecule.

Electronegativity (χ): The ability of an atom or molecule to attract electrons.

Chemical Hardness (η): A measure of resistance to change in electron distribution.

Chemical Softness (S): The reciprocal of chemical hardness, indicating higher reactivity.

While specific values for this compound are not available, the table below presents a hypothetical representation of the type of data generated from such quantum mechanical calculations for a generic substituted aminophenol.

| Property | Calculated Value (Arbitrary Units) |

| HOMO Energy | -5.8 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 4.6 eV |

| Ionization Potential | 6.5 eV |

| Electron Affinity | 0.8 eV |

| Electronegativity (χ) | 3.65 |

| Chemical Hardness (η) | 2.85 |

This table is illustrative and does not represent actual data for this compound.

Molecular Docking and Ligand-Target Interaction Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to understand how a ligand, such as a small molecule, might interact with a biological target, typically a protein receptor.

For derivatives of aminophenol, molecular docking studies have been employed to investigate their potential biological activities. For example, studies on 4-aminophenol derivatives have explored their interactions with DNA and their potential as antidiabetic agents mdpi.com. These simulations can identify key binding interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the active site of the target protein. The binding affinity, often expressed as a docking score or binding energy, provides an estimate of the strength of the interaction.

In a study on novel 4-aminophenol-1,2,4-oxadiazole hybrids, molecular docking was used to investigate their potential as apoptosis inducers against triple-negative breast cancer cells by targeting MAP kinase. The compound with the highest docking score of -7.06 kcal/mol was found to interact with crucial active sites of the MAP kinase enzyme nih.gov.

The following table illustrates the type of data that can be obtained from a molecular docking study of a substituted aminophenol with a hypothetical protein target.

| Parameter | Value |

| Target Protein | Example Kinase |

| Docking Score | -8.5 kcal/mol |

| Interacting Residues | LYS76, GLU91, PHE159 |

| Types of Interactions | Hydrogen Bond, Pi-Pi Stacking |

This table is illustrative and does not represent actual data for this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are built by finding a statistical correlation between calculated molecular descriptors and experimentally determined activity.

QSAR studies are prevalent for phenolic compounds to predict various activities, including antioxidant potential and toxicity. The process involves generating a set of molecular descriptors, which can be constitutional, topological, geometrical, electrostatic, or quantum-chemical in nature. Statistical methods such as multiple linear regression or machine learning algorithms are then used to build the predictive model.

A study on phenolic compounds and their anti-DPPH radical activity utilized discriminant analysis to establish a QSAR model. The model revealed that the antioxidant activity of these compounds was correlated with drug-likeness, molecular fingerprints, and various physicochemical, topological, and electronic properties nih.gov. Such models can be used to screen large libraries of compounds for potential antioxidant activity, thereby accelerating the discovery of new active substances mdpi.com.

A typical QSAR model can be represented by an equation, for example:

Log(1/IC50) = a(Descriptor 1) + b(Descriptor 2) + c

Where IC50 is the half-maximal inhibitory concentration, and a, b, and c are constants determined from the regression analysis.

The performance of a QSAR model is evaluated using various statistical parameters, as shown in the hypothetical table below for a model predicting the antioxidant activity of a series of chlorophenols.

| Statistical Parameter | Value |

| R² (Coefficient of Determination) | 0.85 |

| Q² (Cross-validated R²) | 0.75 |

| Standard Error of Estimate | 0.21 |

This table is illustrative and does not represent actual data for this compound.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Understanding the preferred conformations of a molecule is crucial as it can influence its biological activity.

For molecules like 2-aminophenol, which is structurally related to this compound, computational methods have been used to study its conformational stability. These studies often involve ab initio calculations to determine the relative energies of different conformers. For 2-aminophenol, it was found that the cis isomer, where the OH group is directed towards the NH2 group, is more stable than the trans isomer nih.gov.

Molecular dynamics (MD) simulations provide a more dynamic picture of a molecule's behavior over time. By simulating the motion of atoms and molecules, MD can explore the conformational landscape and identify stable conformations and their transitions. These simulations are particularly useful for understanding how a ligand might adapt its conformation upon binding to a receptor. While specific MD simulations for this compound are not available, this technique is widely applied in drug design to study ligand-protein interactions in a dynamic environment.

A conformational analysis study would typically generate data on the relative energies and populations of different conformers, as illustrated in the hypothetical table below for a substituted aminophenol.

| Conformer | Dihedral Angle (H-O-C-C) | Relative Energy (kcal/mol) | Population (%) |

| 1 (cis) | 0° | 0.00 | 75 |

| 2 (trans) | 180° | 1.50 | 25 |

This table is illustrative and does not represent actual data for this compound.

Environmental Impact and Degradation Studies of 6 Amino 3 Chloro 2 Methylphenol

Environmental Fate and Persistence Investigations

Chlorophenolic compounds are known for their persistence in the environment. nih.gov Their presence in soil, water, and air is a result of industrial waste, pesticide use, and the degradation of more complex chlorinated substances. nih.gov The environmental fate of a chemical is influenced by its physical and chemical properties, such as water solubility, vapor pressure, and its octanol/water partition coefficient (Kow), which indicates its tendency to bioaccumulate.

While specific data for 6-amino-3-chloro-2-methylphenol is scarce, information on related compounds offers insights. For instance, various chlorophenols are listed as priority pollutants by environmental agencies due to their stability and potential for bioaccumulation. nih.gov The addition of a chlorine atom to a phenol (B47542) molecule generally increases its persistence.

Table 1: Physical and Chemical Properties of Related Aminophenol and Chlorocresol Compounds

| Property | 5-Amino-4-Chloro-o-Cresol | 4-Amino-m-Cresol | 6-Amino-m-Cresol |

|---|---|---|---|

| UV Absorption | No significant absorption in UVA or UVB | Peak at 300 nm | Not specified |

| Log P (Octanol/Water Partition Coefficient) | Not specified | Not specified | Not specified |

Data synthesized from safety assessments of related cosmetic ingredients. nih.govresearchgate.net

Biodegradation and Biotransformation Pathways

The biodegradation of chlorophenols can occur under both aerobic and anaerobic conditions, though the pathways and efficiencies vary. Bacterial degradation is considered a cost-effective and environmentally friendly method for removing these compounds from the environment. nih.gov

Several bacterial strains have been identified that can utilize chlorophenols as a sole source of carbon and energy. nih.gov The degradation pathways often involve hydroxylation and subsequent ring cleavage. For example, the degradation of 2-chlorophenol (B165306) can proceed through the formation of 3-chlorocatechol, which is then degraded via either a modified ortho-cleavage or a meta-cleavage pathway. nih.gov In some cases, anaerobic degradation involves reductive dehalogenation, where the chlorine atom is removed from the aromatic ring, followed by the breakdown of the resulting phenol. nih.gov

A Gram-negative bacterial strain, S1, isolated from activated sludge, has been shown to metabolize 4-chloro-2-methylphenol (B52076) through a modified ortho-cleavage route. nih.gov This strain could also completely degrade 2,4-dichlorophenol (B122985) and 4-chlorophenol. nih.gov The metabolism of 6-amino-m-cresol in rat, mouse, and human hepatocytes was found to be extensive, primarily through sulfate (B86663) and glucuronide conjugation. cir-safety.org

Table 2: Microbial Degradation of Related Chlorinated Phenols

| Compound | Microorganism | Degradation Pathway | Intermediate(s) |

|---|---|---|---|

| 2-Chlorophenol | Rhodococcus opacus 1CP | Modified ortho-cleavage | 3-Chlorocatechol |

| 4-Chloro-2-methylphenol | Strain S1 (Gram-negative) | Modified ortho-cleavage | 2-methyl-4-carboxymethylenebut-2-en-4-olide |

| 2-Chlorophenol | Anaerobic sediment slurry | Reductive dehalogenation & Carboxylation | Phenol, 4-hydroxybenzoate |

Information compiled from studies on bacterial degradation of chlorophenols. nih.govnih.gov

Ecotoxicological Research in Aquatic Systems

Chlorophenols and their derivatives are known to be toxic to aquatic life. nih.gov Their presence in aquatic ecosystems can lead to acute toxicity, histopathological changes, and mutagenic effects. nih.gov The toxicity of these compounds can be influenced by the number and position of chlorine atoms on the phenol ring.

Ecotoxicological studies on related compounds, such as chlorinated anilines, have demonstrated their potential to disrupt behavior, growth, and reproduction in aquatic organisms. mdpi.com For instance, 4-chloroaniline (B138754) (4-CA) and 3,4-dichloroaniline (B118046) (3,4-DCA) are classified as persistent in aquatic environments and can bioaccumulate. mdpi.com

The Dutch National Institute for Public Health and the Environment (RIVM) has derived Environmental Risk Limits (ERLs) for several chlorophenols, including monochlorophenols and 4-chloro-3-methylphenol, to protect aquatic ecosystems. rivm.nl Studies on aminophenol derivatives have also indicated potential for nephrotoxicity, with the addition of a chlorine atom enhancing this effect. researchgate.net

Table 3: Ecotoxicity Data for Related Chlorinated Compounds

| Compound | Organism | Effect |

|---|---|---|

| 4-Chloroaniline (4-CA) | Aquatic organisms | Disruption of behavior, growth, reproduction |

| 3,4-Dichloroaniline (3,4-DCA) | Aquatic organisms | Disruption of behavior, growth, reproduction |

| Pentachlorophenol (PCP) | Fish | Accumulation up to 111 μg/kg |

| 4-Amino-2-chlorophenol | Rat kidney slices | Inhibition of ion uptake and gluconeogenesis |

Data sourced from ecotoxicological reviews and specific studies. nih.govresearchgate.netmdpi.com

Development of Remediation and Treatment Strategies for Environmental Contamination

Given the persistence and toxicity of chlorinated phenols, various remediation and treatment strategies have been developed to remove them from contaminated environments. These methods can be broadly categorized into physical, chemical, and biological approaches.

Biological treatment methods, such as the use of activated sludge containing specialized microorganisms, have shown promise for the degradation of some chlorophenols. nih.gov The bacterial strain S1, for example, effectively degraded 4-chloro-2-methylphenol. nih.gov

Advanced oxidation processes (AOPs), which involve the generation of highly reactive hydroxyl radicals, are another effective method for the chemical degradation of recalcitrant organic pollutants like chlorophenols. These processes can lead to the complete mineralization of the compounds into carbon dioxide, water, and inorganic halides.

Phytoremediation, the use of plants to remove, degrade, or contain environmental contaminants, has also been explored for chlorophenol-contaminated soil and water. Certain plant species can take up and metabolize these compounds, offering a potentially low-cost and sustainable remediation option.

While specific remediation strategies for this compound have not been documented, the methods proven effective for other chlorinated phenols would likely serve as a starting point for developing treatment protocols for this compound.

Q & A

Q. What are the recommended synthetic routes for 6-Amino-3-chloro-2-methylphenol in laboratory settings?

The compound can be synthesized via condensation reactions between aromatic amines and aldehydes under reflux conditions. For example, derivatives with similar substitution patterns (e.g., 3-chloro-2-methylaniline and phenolic aldehydes) are condensed in ethanol or methanol, yielding imine-linked products . Alternative methods may involve chelation-assisted metal complexation, leveraging its chloro and amino substituents to stabilize intermediates . Purification typically involves recrystallization or column chromatography.

Q. How can researchers characterize the purity and structural integrity of this compound?

Key techniques include:

- NMR spectroscopy : To confirm substitution patterns (e.g., aromatic protons, amino group resonance).

- High-performance liquid chromatography (HPLC) : For assessing purity (>95% threshold recommended).

- Mass spectrometry (MS) : To verify molecular weight (e.g., via ESI-MS or MALDI-TOF).

- X-ray crystallography : For resolving crystal structures, particularly when studying coordination complexes .

Q. What are the primary applications of this compound in scientific research?

The compound is used as:

- A ligand in coordination chemistry , forming stable complexes with transition metals (e.g., Cu, Fe) for catalytic studies .

- An intermediate in organic synthesis , particularly for constructing heterocycles or functionalized phenols .

- A model compound for studying substituent effects on aromatic reactivity (e.g., steric/electronic influences of -Cl and -CH₃ groups) .

Advanced Research Questions

Q. How do electronic and steric effects of substituents influence the reactivity of this compound in catalysis?

The electron-withdrawing chloro group (-Cl) enhances the electrophilicity of the aromatic ring, facilitating nucleophilic substitution at the para position. Conversely, the methyl group (-CH₃) introduces steric hindrance, which can modulate regioselectivity in coupling reactions. Computational studies (e.g., DFT) are recommended to map charge distribution and predict reactive sites .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

Discrepancies in enzyme inhibition or receptor binding data may arise from:

- Solvent effects : Polar aprotic solvents (e.g., DMSO) can alter compound conformation.

- Metal contamination : Trace metals in samples may unintentionally form bioactive complexes.

- Assay variability : Standardize protocols (e.g., IC₅₀ measurements) across studies. Cross-validate findings using orthogonal techniques like SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Q. What are the best practices for handling moisture-sensitive derivatives of this compound?

- Store compounds in anhydrous solvents (e.g., THF, DCM) under inert gas (N₂/Ar).

- Use gloveboxes or Schlenk lines for air-sensitive reactions.

- Monitor moisture content via Karl Fischer titration.

- Avoid prolonged exposure to humid conditions during characterization (e.g., ATR-FTIR under dry air purge) .

Methodological Considerations

Q. How can researchers optimize reaction yields for this compound-based coordination polymers?

- Solvent selection : Use polar solvents (e.g., DMF) to enhance metal-ligand solubility.

- Stoichiometric control : Maintain a 1:1 molar ratio of ligand to metal salt to prevent oligomerization.

- Temperature gradients : Slow cooling from reflux promotes crystalline product formation .

Q. What analytical methods are critical for detecting degradation products of this compound under oxidative conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.